4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine
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Overview
Description
4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a pyrimidine moiety, and a morpholine ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step reactions. One common method includes the reaction of 4-methylpyrimidine with piperidine derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain kinases or activate specific receptors, leading to downstream effects that contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate
- 4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile
- Icaridin (Picaridin)
Uniqueness
4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine stands out due to its unique combination of a piperidine ring, a pyrimidine moiety, and a morpholine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22N4O2 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
[1-(4-methylpyrimidin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O2/c1-12-4-5-16-15(17-12)19-6-2-3-13(11-19)14(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3 |
InChI Key |
LBOHYWRGHNNEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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